molecular formula C5H6N4O B13870909 N'-hydroxy-N-pyrimidin-2-yliminoformamide

N'-hydroxy-N-pyrimidin-2-yliminoformamide

Cat. No.: B13870909
M. Wt: 138.13 g/mol
InChI Key: HMKDMKVIHYVPHQ-UHFFFAOYSA-N
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Description

N’-hydroxy-N-pyrimidin-2-yliminoformamide is a chemical compound with the molecular formula C5H6N4O and a molecular weight of 138.13 g/mol It is known for its unique structure, which includes a pyrimidine ring and an iminoformamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-N-pyrimidin-2-yliminoformamide typically involves the reaction of pyrimidine-2-carboxaldehyde with hydroxylamine hydrochloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous medium. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While detailed industrial production methods for N’-hydroxy-N-pyrimidin-2-yliminoformamide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-N-pyrimidin-2-yliminoformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted pyrimidine compounds. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

N’-hydroxy-N-pyrimidin-2-yliminoformamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-N-pyrimidin-2-yliminoformamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-N’-pyrimidin-2-ylformamidine
  • N-hydroxy-N’-pyrimidin-2-ylmethanimidamide
  • N-hydroxy-N’-pyrimidin-2-ylcarbamimidamide

Uniqueness

N’-hydroxy-N-pyrimidin-2-yliminoformamide stands out due to its unique combination of a pyrimidine ring and an iminoformamide group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-hydroxy-N'-pyrimidin-2-ylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c10-9-4-8-5-6-2-1-3-7-5/h1-4,10H,(H,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKDMKVIHYVPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N=CNO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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